Benzoxazoles are a class of heterocyclic compounds known for their diverse biological activities and have served as building blocks for numerous pharmaceuticals [, , ]. The presence of the acetic acid moiety in 2-(benzo[d]oxazol-5-yl)acetic acid introduces additional chemical handles, potentially enabling further functionalization and expanding its potential applications.
The compound is cataloged with the CAS number 153810-37-8 and is available from various chemical suppliers such as BenchChem and PubChem. Its classification falls within organic compounds, specifically those containing oxazole rings, which are five-membered heterocycles featuring nitrogen and oxygen atoms.
The synthesis of 2-(benzo[d]oxazol-5-yl)acetic acid typically involves several steps that utilize different reagents and conditions.
The molecular structure of 2-(benzo[d]oxazol-5-yl)acetic acid can be described as follows:
The compound features a benzoxazole ring fused to an acetic acid moiety. The structural characteristics allow for various weak interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking interactions, which are crucial for its biological activity .
2-(Benzo[d]oxazol-5-yl)acetic acid participates in several chemical reactions:
The physical and chemical properties of 2-(benzo[d]oxazol-5-yl)acetic acid include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
The applications of 2-(benzo[d]oxazol-5-yl)acetic acid span multiple fields:
The benzo[d]oxazole scaffold—a fused bicyclic system comprising benzene and oxazole rings—serves as a privileged structural motif in medicinal chemistry due to its versatile molecular recognition properties. Its planar aromatic structure enables π-π stacking interactions with biological targets, while the oxazole ring’s nitrogen and oxygen atoms act as hydrogen-bond acceptors, facilitating critical non-covalent binding [4]. This dual capability allows benzo[d]oxazole derivatives to engage with diverse enzyme active sites and receptor domains, underpinning their broad pharmacological relevance.
The scaffold’s bioisosteric resemblance to purine bases (adenine/guanine) further enhances its utility in targeting nucleic acid-binding proteins and kinases [4]. Additionally, its lipophilic character (log P ~1.8–2.5) promotes membrane permeability, making it an ideal candidate for central nervous system (CNS)-targeted therapeutics. Notably, the C5 position of benzo[d]oxazole is highly amenable to functionalization, enabling the strategic incorporation of pharmacophores like acetic acid to optimize target engagement [3] [4].
Property | Value | |
---|---|---|
CAS Registry Number | 153810-37-8 | |
Molecular Formula | C₉H₇NO₃ | |
Molecular Weight | 177.16 g/mol | |
IUPAC Name | 2-(1,3-benzoxazol-5-yl)acetic acid | |
Canonical SMILES | C1=CC2=C(C=C1CC(=O)O)N=CO2 | |
Hydrogen Bond Acceptors | 4 | |
Hydrogen Bond Donors | 1 | |
Boiling Point | 351.5°C (at 760 mmHg) | |
Density | 1.394 g/cm³ | [3] |
2-(Benzo[d]oxazol-5-yl)acetic acid exemplifies a rationally designed multitarget-directed ligand (MTDL) scaffold, integrating the benzo[d]oxazole core with a flexible acetic acid side chain. This structural combination enables dual-target engagement:
This design is pivotal in addressing complex pathologies like neurodegeneration or cancer, where single-target inhibition often fails. For instance, derivatives bearing this scaffold have demonstrated concurrent modulation of cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs)—targets implicated in inflammation-driven malignancies [4] [8]. The acetic acid linker’s conformational flexibility further permits optimal spatial orientation for binding disparate targets, enhancing ligand efficiency [3].
Structural Element | Interaction Type | Biological Targets | |
---|---|---|---|
Benzo[d]oxazole ring | π-π stacking | Aromatic residues (Phe, Tyr) | |
Oxazole N/O atoms | H-bond acceptance | Ser, Thr, Asp backbone | |
Acetic acid carboxyl group | Ionic/H-bond donation | Arg, Lys, Zn²⁺ ions | |
C5 substitution site | Hydrophobic van der Waals | Enzyme allosteric pockets | [3] [4] |
The evolution of benzo[d]oxazole derivatives spans over six decades, marked by seminal discoveries:
Computational advances accelerated this progression. In silico techniques—molecular docking, pharmacophore modeling, and QSAR—enabled precision engineering of C5-substituted acetic acid derivatives to optimize binding to multidomain proteins [4] [8]. Contemporary research focuses on hybrid molecules, such as benzoxazole-oxadiazole conjugates, leveraging the acetic acid moiety as a linker for bifunctional ligands [8].
Era | Milestone Compound | Therapeutic Application | Impact | |
---|---|---|---|---|
1958 | Chlorzoxazone | Muscle relaxant | First FDA-approved benzoxazole drug | |
1980s | Flunoxaprofen | NSAID | Validated anti-inflammatory utility | |
1990s | Boxazomycin B | Antibiotic | Demonstrated antimicrobial potential | |
2020s | 5-Nitro-2-(4-butylphenyl)benzoxazole | Anticancer (topoisomerase inhibitor) | IC₅₀ = 2 μM (vs. etoposide IC₅₀ = 10 μM) | [4] [8] [10] |
The trajectory underscores 2-(benzo[d]oxazol-5-yl)acetic acid’s role as a modern pharmacophore for polypharmacology, addressing limitations of single-target agents through designed promiscuity [4].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3